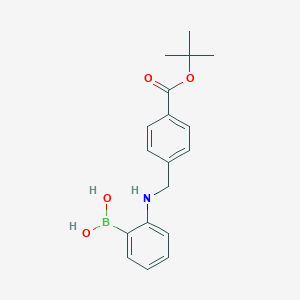
Naphthalene-1-carboxylate;zirconium(4+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalene-1-carboxylate;zirconium(4+) is a coordination compound that combines the organic ligand naphthalene-1-carboxylate with the metal ion zirconium(4+)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-1-carboxylate;zirconium(4+) typically involves the reaction of zirconium salts with naphthalene-1-carboxylic acid. One common method is to dissolve zirconium chloride in a suitable solvent, such as ethanol, and then add naphthalene-1-carboxylic acid under controlled conditions. The reaction mixture is often heated to facilitate the formation of the coordination compound. The resulting product is then purified through recrystallization or other separation techniques .
Industrial Production Methods
Industrial production of naphthalene-1-carboxylate;zirconium(4+) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product .
化学反应分析
Types of Reactions
Naphthalene-1-carboxylate;zirconium(4+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zirconium oxides and other by-products.
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The naphthalene-1-carboxylate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zirconium oxides, while substitution reactions can produce a variety of zirconium-ligand complexes .
科学研究应用
Naphthalene-1-carboxylate;zirconium(4+) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, such as polymerization and hydrogenation.
Materials Science: It is employed in the synthesis of advanced materials, including metal-organic frameworks and coordination polymers.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
作用机制
The mechanism of action of naphthalene-1-carboxylate;zirconium(4+) involves its ability to coordinate with various substrates and facilitate chemical transformations. The zirconium ion acts as a Lewis acid, activating the substrates and enabling reactions such as polymerization and hydrogenation. The naphthalene-1-carboxylate ligand provides stability to the complex and can influence the reactivity and selectivity of the compound .
相似化合物的比较
Similar Compounds
Zirconium(IV) chloride: A common zirconium compound used in various chemical reactions.
Naphthalene-2-carboxylate;zirconium(4+): A similar coordination compound with a different ligand position.
Zirconium acetylacetonate: Another zirconium complex used in catalysis and materials science.
Uniqueness
Naphthalene-1-carboxylate;zirconium(4+) is unique due to its specific ligand structure, which can influence its reactivity and selectivity in chemical reactions. Its combination of organic and inorganic components provides a versatile platform for various applications in catalysis, materials science, and beyond .
属性
IUPAC Name |
naphthalene-1-carboxylate;zirconium(4+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C11H8O2.Zr/c4*12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h4*1-7H,(H,12,13);/q;;;;+4/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBCIWLMUBBGBE-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].[Zr+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28O8Zr |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
775.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[1-(3-Chloropropyl)piperidin-4-yl]ethanol](/img/structure/B7947024.png)
![1-Azatricyclo[6.4.1.0^{4,13}]trideca-4(13),5,7-triene-9,12-dione](/img/structure/B7947029.png)




![5-chloro-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7947070.png)

![Poly(oxy-1,2-ethanediyl),a-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]-w-[3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]-](/img/structure/B7947081.png)





